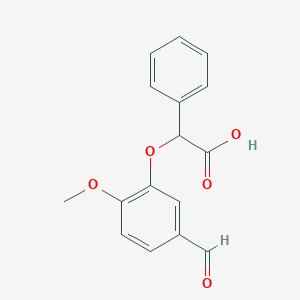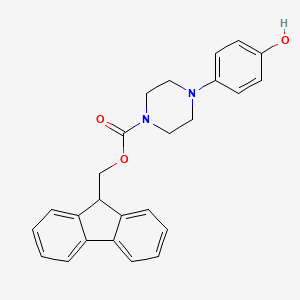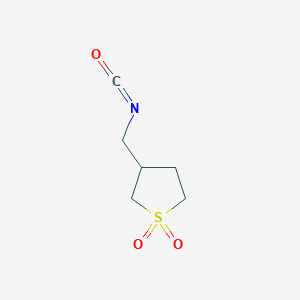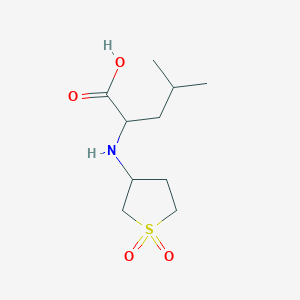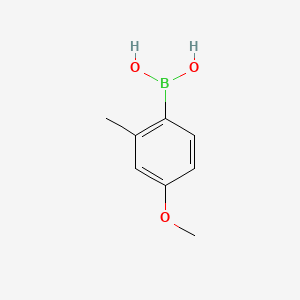
4-Methoxy-2-methylphenylboronic acid
概要
説明
4-Methoxy-2-methylphenylboronic acid is a boronic acid derivative that is of interest due to its potential applications in organic synthesis and medicinal chemistry. While the specific compound is not directly studied in the provided papers, related compounds with methoxy and phenylboronic acid groups have been investigated for various purposes, including catalysis, polymer synthesis, and the development of pharmaceutical intermediates.
Synthesis Analysis
The synthesis of compounds related to 4-methoxy-2-methylphenylboronic acid often involves catalytic processes or reactions that introduce the boronic acid moiety. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that boronic acids can play a crucial role in facilitating bond formation between different functional groups . Additionally, the synthesis of complex molecules like 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid involves multiple steps, including O-methylation and Schiff reactions, which could be relevant for the synthesis of 4-methoxy-2-methylphenylboronic acid derivatives .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is influenced by the presence of substituents on the phenyl ring. For example, the introduction of methoxyalkyl groups at the ortho position of phenylboronic acids has been shown to affect the molecular and crystal structures, with O–H⋯O hydrogen-bonded dimers being a primary supramolecular motif . This information could be extrapolated to understand the structural aspects of 4-methoxy-2-methylphenylboronic acid.
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions, including coupling reactions. The Suzuki coupling of 4-methoxyphenylboronic acid with 2-iodo-2-cyclohexen-1-one to produce 2-(4-methoxyphenyl)-2-cyclohexen-1-one demonstrates the utility of boronic acids in cross-coupling reactions, which could be applicable to 4-methoxy-2-methylphenylboronic acid as well . Moreover, the reactivity of boronic acids with sugars has been evaluated, indicating their potential in binding to biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure. For instance, the crystal packing and hydrogen bonding patterns can affect the compound's solubility and stability . The nonlinear optical properties of certain boronic acid derivatives, as reported in the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, suggest that electronic properties such as the energy gap between frontier molecular orbitals are important considerations . These properties are essential for understanding the behavior of 4-methoxy-2-methylphenylboronic acid in different environments and applications.
科学的研究の応用
-
Scientific Field: Organic Chemistry
- Application : “4-Methoxy-2-methylphenylboronic acid” is used as a reactant for the preparation of biologically active molecules .
- Method of Application : It’s used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . It’s also used in the preparation of axially-chiral biarylphosphonates by asymmetric Suzuki coupling catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
-
Scientific Field: Organic Chemistry
- Application : “4-Methoxy-2-methylphenylboronic acid” is used in Suzuki–Miyaura coupling .
- Method of Application : Suzuki–Miyaura coupling is a type of cross-coupling reaction, used to join two carbon atoms together . This reaction is widely used due to its mild and functional group tolerant reaction conditions .
-
Scientific Field: Organic Chemistry
-
Scientific Field: Organic Chemistry
-
Scientific Field: Organic Chemistry
Safety And Hazards
4-Methoxy-2-methylphenylboronic acid is classified as hazardous under the Hazardous Products Regulations. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
(4-methoxy-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSQNQJCBXQYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378488 | |
| Record name | 4-Methoxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylphenylboronic acid | |
CAS RN |
208399-66-0 | |
| Record name | 4-Methoxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxy-2-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)
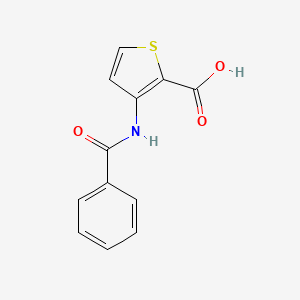
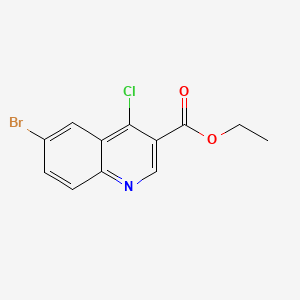
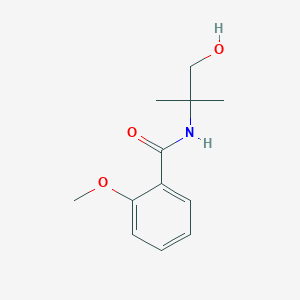


![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)
![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)

